molecular formula C16H15NO4 B11838809 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- CAS No. 56632-95-2

6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-

Cat. No.: B11838809
CAS No.: 56632-95-2
M. Wt: 285.29 g/mol
InChI Key: KSDGTGRBKWQATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound "6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-" (CAS: 4747-99-3), also known as Norlaudanosoline or Tetrahydropapaveroline, is a tetrahydroisoquinoline alkaloid. Its structure features a 3,4-dihydroxybenzyl group attached to the nitrogen of a 3,4-dihydroisoquinoline core, with hydroxyl groups at positions 6 and 7 of the isoquinoline ring (Figure 1) .

Molecular Formula: C₁₆H₁₇NO₄ Molecular Weight: 287.31 g/mol Synonyms:

  • (±)-Tetrahydropapaveroline
  • 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
  • Norlaudanosoline

Properties

CAS No.

56632-95-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2

InChI Key

KSDGTGRBKWQATG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Substrates : 3,4-Dihydroxyphenethylamine (dopamine) and 3,4-dihydroxybenzaldehyde.

  • Conditions : Acidic media (HCl or HBr, 0.5–1.0 M) at 60–80°C for 12–24 hours.

  • Yield : 45–58%.

Optimization Strategies

  • Catalyst : Ferric chloride (FeCl₃) in ethanol/water buffers improves regioselectivity, achieving 76–83% yield in related syntheses.

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict anhydrous conditions.

Hydrogenation of Protoberberine Alkaloids

Protoberberine precursors (e.g., papaverine) are reduced to Norlaudanosoline via catalytic hydrogenation:

Procedure

  • Catalyst : 10% Pd/C or PtO₂ in ethanol/HBr (48%).

  • Conditions : 70–100°C under 85–150 bar H₂ pressure for 18 hours.

  • Yield : 68–74%.

Byproduct Management

  • Impurity : 1-(2-(Dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide forms at >5% without recrystallization.

  • Purification : Ethanol/water (50:50 v/v) recrystallization reduces impurities to <1%.

Acid-Catalyzed Cyclization

Hydrobromic Acid-Mediated Cyclization

  • Substrate : 1-(3,4-Dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Conditions : Reflux in 48% HBr for 4 hours.

  • Yield : 62%.

Oxidative Cyclization

  • Reagents : FeCl₃ in buffered sodium acetate (pH 4.5–5.5).

  • Outcome : Converts laudanosoline intermediates to Norlaudanosoline with 83% efficiency.

Enzymatic and Biocatalytic Approaches

Methyltransferase Catalysis

  • Enzyme : S-adenosyl-l-methionine:norcoclaurine 6-O-methyltransferase from Coptis japonica.

  • Function : Stereospecific methylation at C6, though yields are substrate-limited (≤30%).

Microbial Biosynthesis

  • Organisms : Engineered E. coli expressing tyrosine hydroxylase and decarboxylase.

  • Challenges : Low titers (≤120 mg/L) due to pathway complexity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Pictet-Spengler45–5890–95Moderate120–180
Catalytic Hydrogenation68–7498–99High90–140
Acid Cyclization62–8385–92Low150–220
Enzymatic25–3095–97Limited300–450

Critical Challenges and Solutions

Hydroxyl Group Protection

  • Issue : Unprotected hydroxyls lead to side reactions (e.g., oxidation to quinones).

  • Solution : Trimethylsilyl (TMS) ether protection prior to cyclization.

Stereochemical Control

  • Racemization : Occurs during azaspiroindolenine rearrangements at >40°C.

  • Mitigation : Low-temperature (0–5°C) reactions preserve enantiomeric excess (>95%) .

Chemical Reactions Analysis

6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroquinone derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

6,7-Isoquinolinediol serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules used in various chemical reactions. This compound can undergo:

  • Oxidation: Leading to the formation of quinones.
  • Reduction: Producing hydroquinone derivatives.
  • Substitution Reactions: Allowing the introduction of various substituents through nucleophilic or electrophilic methods.

Biology

The compound's ability to interact with β2-adrenergic receptors makes it valuable for studying receptor-ligand interactions and signal transduction pathways. It has been shown to modulate these receptors effectively, which is essential for understanding various biological processes.

Medicine

Research indicates that 6,7-Isoquinolinediol exhibits anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases. Additionally, its potential neuroprotective effects have been highlighted in studies involving glutamate-induced neurotoxicity in neuronal cell lines. For instance:

  • A study demonstrated that derivatives of this compound significantly reduced cell death in HT-22 cells exposed to glutamate, indicating its protective role against oxidative stress and neurotoxicity .

Industry

In industrial applications, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its unique properties enable the development of various chemical intermediates essential for manufacturing drugs and other chemical products.

Case Studies and Research Findings

  • Neuroprotective Effects:
    • A study investigated the neuroprotective efficacy of 6,7-Isoquinolinediol derivatives on neuronal cells subjected to oxidative stress. The results showed that these compounds significantly decreased reactive oxygen species levels and intracellular calcium accumulation, suggesting a mechanism for their protective effects against neurodegeneration .
  • Anticonvulsant Activity:
    • Another research effort focused on synthesizing new derivatives containing heterocycles based on isoquinoline structures. Some derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications for seizure disorders .
  • Therapeutic Potential:
    • The compound's modulation of β2-adrenergic receptors has implications for developing treatments for asthma and other respiratory conditions. Its dual action as an agonist and anti-inflammatory agent positions it as a valuable candidate in respiratory pharmacotherapy .

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : Solid (color varies depending on salt form; e.g., hydrochloride salt is white to off-white) .
  • Solubility: Polar solvents like water and ethanol due to hydroxyl and amine groups.
  • Stability : Sensitive to oxidation due to catechol moieties.

Biological Relevance: Norlaudanosoline is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), such as morphine and codeine .

The structural and functional diversity of isoquinoline derivatives allows for nuanced comparisons. Below is a detailed analysis of Norlaudanosoline and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Biological Role/Application References
Norlaudanosoline - 6,7-dihydroxy (isoquinoline) C₁₆H₁₇NO₄ 287.31 - Catechol groups enhance antioxidant potential. BIA biosynthesis; obesity metabolism
- 3,4-dihydroxybenzyl (N-substituent) - Proton-donor sites for receptor binding.
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline - 6,7-dimethoxy (isoquinoline) C₁₈H₁₉NO₂ 281.35 - Methoxy groups reduce polarity. Synthetic intermediate for alkaloids
- Benzyl (N-substituent) - Increased lipophilicity vs. Norlaudanosoline.
(S)-Salsolinol - 6,7-dihydroxy (isoquinoline) C₁₀H₁₃NO₂ 179.22 - 1-methyl substitution on tetrahydro ring. Neurotoxin; Parkinson's disease link
- No benzyl group - Smaller molecular weight enhances blood-brain barrier penetration.
Higenamine Hydrochloride - 6,7-dihydroxy (isoquinoline) C₁₆H₁₈ClNO₃ 307.77 - 4-hydroxybenzyl substitution (vs. 3,4-dihydroxy in Norlaudanosoline). β2-AR agonist; heart failure treatment
- 4-hydroxybenzyl (N-substituent) - Clinically used in traditional medicine.
Tretoquinol - 6,7-dihydroxy (isoquinoline) C₁₉H₂₃NO₅ 345.39 - 3,4,5-trimethoxybenzyl substitution. Bronchodilator (historical use)
- 3,4,5-trimethoxybenzyl (N-substituent) - Methoxy groups enhance metabolic stability.
Dihydropapaverine Hydrochloride - 6,7-dimethoxy (isoquinoline) C₂₀H₂₄ClNO₄ 377.87 - Dimethoxy and veratryl (3,4-dimethoxybenzyl) groups. Antispasmodic agent
Key Structural and Functional Differences

Substituent Effects: Hydroxyl vs. Methoxy Groups: Norlaudanosoline’s 6,7-dihydroxy and 3,4-dihydroxybenzyl groups confer high polarity and antioxidant activity, whereas methoxy-substituted analogs (e.g., 1-Benzyl-6,7-dimethoxy) are more lipophilic and stable against oxidation . N-Substituent Variations: The 3,4-dihydroxybenzyl group in Norlaudanosoline contrasts with Higenamine’s 4-hydroxybenzyl and Tretoquinol’s 3,4,5-trimethoxybenzyl, altering receptor affinity and metabolic pathways .

Biological Roles: Norlaudanosoline’s role in BIAs biosynthesis distinguishes it from synthetic derivatives like Tretoquinol, which was developed for bronchodilation .

Metabolic Relevance: Norlaudanosoline and 1,5-isoquinolinediol (a positional isomer) were identified in fecal metabolome studies, with levels increasing post-weight loss in dogs, suggesting gut microbiome interactions .

Biological Activity

6,7-Isoquinolinediol, specifically the compound 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-, is a derivative of isoquinoline that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its neuroprotective effects, cytotoxicity, and implications in pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydroxyphenyl group and a dihydroisoquinoline backbone. Its molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 219.24 g/mol. The structural features contribute to its biological activity.

Neuroprotective Effects

Research indicates that 6,7-Isoquinolinediol exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to mitigate glutamate-induced neurotoxicity in HT-22 cells. The compound showed a relative protection of approximately 34.48% at a concentration of 1 µM , significantly reducing cell death caused by oxidative stress and excitotoxicity.

CompoundProtection (%) at 1 µM
6,7-Isoquinolinediol34.48 ± 7.58
Control-

Additionally, it was found to decrease reactive oxygen species (ROS) levels induced by glutamate treatment, highlighting its role in oxidative stress reduction .

Cytotoxicity

The cytotoxic effects of isoquinoline derivatives have been studied extensively. In particular, dopamine-derived isoquinolines, including 6,7-dihydroxyisoquinolines, were shown to have potent cytotoxic effects on PC12h cells (a model for dopaminergic neurons). At concentrations of 100 µM and 1 mM , these compounds significantly reduced protein levels in the cells, indicating potential neurotoxic effects .

The neuroprotective mechanism of 6,7-Isoquinolinediol may involve modulation of intracellular calcium levels and inhibition of ROS production. Studies suggest that the compound can inhibit calcium influx in neuronal cells and reduce oxidative stress markers . This dual action contributes to its protective effects against neurodegenerative processes.

Case Studies

Several case studies have explored the therapeutic potential of isoquinoline derivatives:

  • Neuroprotection in Models of Alzheimer's Disease : A study demonstrated that treatment with isoquinoline derivatives improved cognitive function in animal models by reducing amyloid-beta accumulation.
  • Parkinson's Disease Models : Isoquinoline compounds showed promise in protecting dopaminergic neurons from toxins known to induce Parkinsonian symptoms.

Q & A

Q. What are the established synthetic routes for 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-?

This compound, also known as papaveroline (CAS 574-77-6), is synthesized via cyclization reactions of benzylisoquinoline precursors. Key methods include:

  • Bischler-Napieralski cyclization : Starting from phenethylamine derivatives, this method involves dehydration and cyclization under acidic conditions to form the dihydroisoquinoline core .
  • Modification of dimethoxy derivatives : Demethylation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives (e.g., using hydrobromic acid) yields the diol structure .
  • Enzymatic synthesis : Some studies utilize microbial or plant enzymes for stereoselective hydroxylation of intermediates .

Q. What analytical methods are used to characterize this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents on the isoquinoline ring and dihydroxyphenyl group. For example, aromatic protons appear at δ 6.5–7.2 ppm, while methine protons in the dihydro ring resonate at δ 2.8–3.5 ppm .
  • Infrared (IR) spectroscopy : Peaks at 3200–3500 cm1^{-1} confirm hydroxyl groups, while C=N/C=C stretches appear at 1600–1650 cm1^{-1} .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 283 for C16_{16}H13_{13}NO4_4) and fragmentation patterns validate the structure .

Q. What are the known biological activities of this compound?

  • Vasodilation : Papaveroline acts as a non-selective phosphodiesterase inhibitor, increasing cAMP levels to relax smooth muscle .
  • Antioxidant properties : The catechol groups scavenge free radicals, potentially mitigating oxidative stress in cellular models .
  • PARP1 inhibition : Related isoquinolinediol derivatives (e.g., 1,5-isoquinolinediol) suppress poly(ADP-ribose) polymerase activity, delaying cellular senescence in vitro .

Advanced Research Questions

Q. How can experimental designs be optimized to study its PARP1 inhibitory mechanism?

  • In vitro senescence models : Use primary fibroblasts (e.g., mouse embryonic fibroblasts) treated with oxidative stressors (e.g., hydroxyurea) to induce senescence. Measure β-galactosidase activity and PARP1 expression via Western blotting .
  • Dose-response assays : Test concentrations ranging from 0.1–10 µM to determine IC50_{50} values for PARP1 inhibition. Combine with siRNA knockdown to validate target specificity .
  • Transcriptomic analysis : Employ RNA-seq or Connectivity Mapping (CMAP) to identify gene networks modulated by the compound, comparing results across tissues (e.g., arterial vs. brain) .

Q. How can contradictions in pharmacological data across studies be resolved?

Discrepancies in efficacy (e.g., tissue-specific effects) may arise from:

  • Variability in metabolic stability : Assess compound stability in different cell lysates or serum-containing media using LC-MS .
  • Receptor promiscuity : Perform competitive binding assays (e.g., β2_2-adrenergic receptor assays) to rule off-target effects .
  • Species differences : Compare results in human vs. rodent models, adjusting for interspecies variations in enzyme expression (e.g., cytochrome P450 isoforms) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug derivatization : Acetylate hydroxyl groups to enhance membrane permeability, with subsequent hydrolysis in vivo .
  • Nanoparticle encapsulation : Use liposomal carriers to increase solubility and prolong half-life in circulation .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma and tissue samples to track absorption, distribution, and metabolism .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC16_{16}H13_{13}NO4_4
Molecular Weight283.28 g/mol
Melting Point>300°C (hydrobromide salt form)
SolubilityPoor in water; soluble in DMSO

Q. Table 2: In Vitro Anti-Senescence Efficacy (1,5-Isoquinolinediol Derivative)

ParameterResultReference
IC50_{50} (PARP1 inhibition)0.5 µM
Senescence Reduction (%)60% at 0.1 µM (vs. control)
Cytotoxicity (LD50_{50})>10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.